molecular formula C11H16N2O3S B2793053 3-((1-(Isopropylsulfonyl)azetidin-3-yl)oxy)pyridine CAS No. 1904128-35-3

3-((1-(Isopropylsulfonyl)azetidin-3-yl)oxy)pyridine

Cat. No.: B2793053
CAS No.: 1904128-35-3
M. Wt: 256.32
InChI Key: QMSMIVXZYVQMQN-UHFFFAOYSA-N
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Description

3-((1-(Isopropylsulfonyl)azetidin-3-yl)oxy)pyridine is a pyridine derivative characterized by a substituted azetidine ring attached via an ether linkage to the pyridine core. The azetidine moiety is sulfonylated with an isopropyl group, contributing to its unique electronic and steric profile.

Properties

IUPAC Name

3-(1-propan-2-ylsulfonylazetidin-3-yl)oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3S/c1-9(2)17(14,15)13-7-11(8-13)16-10-4-3-5-12-6-10/h3-6,9,11H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMSMIVXZYVQMQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)N1CC(C1)OC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-(Isopropylsulfonyl)azetidin-3-yl)oxy)pyridine typically involves the formation of the azetidine ring followed by its functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong bases or acids to facilitate ring closure and subsequent functionalization with the isopropylsulfonyl group.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonyl Group

The isopropylsulfonyl group (-SO₂-iPr) is a strong electron-withdrawing group, making it susceptible to nucleophilic substitution under basic conditions. This reaction typically involves replacing the sulfonyl group with a nucleophile. For example:

Reaction Conditions Product Source
Displacement of -SO₂-iPr with aminesPd-catalyzed coupling (e.g., Pd(PPh₃)₄) in dioxane/water at 80°C3-(Azetidin-3-yloxy)pyridine derivatives
Hydrolysis to sulfonic acidAcidic hydrolysis (e.g., H₂SO₄, reflux)3-((1-Sulfonic acid-azetidin-3-yl)oxy)pyridine

Key Findings :

  • Palladium-catalyzed coupling with borate nucleophiles enables functionalization of the azetidine ring .

  • The sulfonyl group enhances leaving-group ability, facilitating substitutions in the presence of amines or alcohols .

Ring-Opening of the Azetidine Moiety

The strained four-membered azetidine ring undergoes ring-opening under acidic or Lewis acid-catalyzed conditions:

Reaction Conditions Product Source
Acid-catalyzed ring-openingTrifluoroacetic acid (TFA) in CH₂Cl₂, 25°CLinear amine derivatives via N-protonation
Lewis acid-mediated expansionBF₃·OEt₂, CH₃CN, 60°CFive-membered lactams or thiazolidinones

Key Findings :

  • Ring-opening reactions are exploited to synthesize antimicrobial azetidinones (e.g., 3-chloro-4-(pyridin-3-yl)azetidine-2-one) .

  • Lewis acids like BF₃ promote rearrangements or expansions, yielding bioactive heterocycles .

Functionalization of the Pyridine Ring

The pyridine ring participates in electrophilic substitution and cross-coupling reactions. The electron-withdrawing sulfonyl group directs incoming electrophiles to the meta position:

Reaction Conditions Product Source
NitrationHNO₃/H₂SO₄, 0°C5-Nitro-3-((1-(isopropylsulfonyl)azetidin-3-yl)oxy)pyridine
Suzuki-Miyaura couplingPd(OAc)₂, K₂CO₃, DMF, 100°CBiaryl derivatives at the pyridine 4-position

Key Findings :

  • Pyridine functionalization enhances antimicrobial activity in analogs .

  • Cross-coupling reactions enable the synthesis of polysubstituted pyridines for drug discovery .

Hydrolysis of the Ether Linkage

The ether bond between the azetidine and pyridine is stable under mild conditions but cleaves under strong acidic or basic hydrolysis:

Reaction Conditions Product Source
Acidic hydrolysisHCl (conc.), reflux3-Hydroxypyridine and azetidine sulfonic acid
Basic hydrolysisNaOH, H₂O/EtOH, 80°CPyridin-3-ol and sodium isopropylsulfonate

Key Findings :

  • Hydrolysis is a key step in metabolic degradation pathways .

  • Stability studies indicate resistance to hydrolysis at physiological pH .

Cycloaddition and Annulation Reactions

The pyridine and azetidine moieties participate in cycloaddition reactions to form fused heterocycles:

Reaction Conditions Product Source
Diels-Alder reactionThermal, 120°C, toluenePyrido[2,3-b]azepine derivatives
[3+2] Cycloaddition with nitronesCu(OTf)₂, CH₃CN, 60°CIsoxazolidine-fused pyridines

Key Findings :

  • Cycloadditions expand the compound’s utility in synthesizing polycyclic bioactive molecules .

  • Fused heterocycles exhibit enhanced binding to bacterial targets .

Scientific Research Applications

Medicinal Chemistry

Antiviral and Antimicrobial Activity
Research has indicated that compounds similar to 3-((1-(Isopropylsulfonyl)azetidin-3-yl)oxy)pyridine exhibit significant antiviral and antimicrobial properties. For instance, studies on pyridine-based sulfonamides have shown effectiveness against viruses such as HSV-1 and CBV4, with some derivatives achieving over 50% viral reduction . The mechanism often involves the compound's ability to inhibit specific enzymes or receptors critical for viral replication.

Enzyme Modulation
The isopropylsulfonyl group enhances the binding affinity of the compound to various enzymes, potentially modulating their activity. This characteristic makes it a candidate for developing enzyme inhibitors that could be used in therapeutic applications .

Biological Studies

Protein Interaction Studies
The compound can be utilized in studies focused on protein-ligand interactions. Its structure allows it to serve as a probe for understanding the binding mechanisms of various proteins, which is crucial for drug design .

Industrial Applications

Specialty Chemicals Production
In industrial settings, this compound can be used as a building block for synthesizing more complex molecules. Its unique functional groups allow for further chemical modifications, making it valuable in the production of specialty chemicals .

Data Table: Summary of Research Findings

Application Area Findings References
Medicinal ChemistrySignificant antiviral activity against HSV-1 and CBV4
Enzyme ModulationEnhanced binding affinity to enzymes
Biological StudiesUseful in protein interaction studies
Industrial ApplicationsBuilding block for complex molecule synthesis

Case Study 1: Antiviral Activity

A study explored the antiviral properties of pyridine-based compounds, including derivatives of this compound. The results indicated that certain derivatives exhibited more than 50% reduction in viral load against HSV-1, suggesting potential therapeutic applications in treating viral infections.

Case Study 2: Enzyme Inhibition

In another study focusing on enzyme inhibitors, researchers synthesized several derivatives of azetidine-containing compounds. The findings demonstrated that these compounds could effectively inhibit specific enzymes involved in disease pathways, paving the way for new drug development strategies targeting metabolic disorders.

Mechanism of Action

The mechanism of action of 3-((1-(Isopropylsulfonyl)azetidin-3-yl)oxy)pyridine involves its interaction with specific molecular targets. The isopropylsulfonyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pyridine ring and azetidine moiety contribute to the overall stability and reactivity of the compound.

Comparison with Similar Compounds

Target Compound:

  • Pyridine Substituent : Ether-linked azetidine ring.
  • Azetidine Modification : Isopropylsulfonyl group at the 1-position.
  • Key Features : Moderate steric bulk, polar sulfonyl group (enhanced solubility), and a small, rigid azetidine ring (conformational constraint).

Comparable Compounds:

(E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime (): Pyridine Substituent: Fluorinated nicotinaldehyde oxime with a pyrrolidine ring. Modification: Bulky tert-butyldimethylsilyl (TBS) group. Key Differences: The TBS group increases hydrophobicity (Log Kow likely higher) compared to the sulfonyl group in the target compound.

3-(5,6-Dimethoxypyridin-3-yl)prop-2-en-1-ol (): Pyridine Substituent: Dimethoxy groups and propenol chain. Key Differences: Electron-donating methoxy groups enhance aromatic stability. The propenol chain introduces hydrogen-bonding capacity, differing from the azetidine-sulfonyl motif’s steric and electronic effects .

Tartrate Salt of 3-((1R,3R)-1-(2,6-Difluoro-4-((1-(3-Fluoropropyl)azetidin-3-yl)amino)phenyl)-3-methyl-1,3,4,9-tetrahydro-2H-pyrido[3,4-b]indol-2-yl)-2,2-difluoropropan-1-ol (): Azetidine Modification: 3-Fluoropropyl group instead of isopropylsulfonyl. Key Differences: The fluoropropyl group introduces electronegativity and lipophilicity, whereas the sulfonyl group in the target compound enhances polarity. This patent compound’s complex indole-pyridine scaffold suggests anticancer applications, highlighting azetidine’s pharmacological relevance .

Molecular Properties and Hypothesized Behavior

Property Target Compound (E)-6-(3-(TBS-methyl)pyrrolidinyl)-2-fluoronicotinaldehyde oxime 3-(5,6-Dimethoxypyridin-3-yl)prop-2-en-1-ol Tartrate Salt ()
Molecular Weight ~298.36 g/mol (calculated) ~466.62 g/mol ~209.23 g/mol ~764.12 g/mol (estimated)
Key Functional Groups Sulfonyl, azetidine, pyridine TBS, pyrrolidine, oxime, fluorine Methoxy, propenol Fluoropropyl, indole, tartrate
Solubility Moderate (polar sulfonyl group) Low (TBS hydrophobicity) High (propenol H-bonding) Moderate (salt form)
Potential Applications Drug intermediates, catalysis Organic synthesis (protected intermediates) Flavor/fragrance industry Anticancer therapeutics

Research Implications

  • Electronic Effects : The isopropylsulfonyl group in the target compound may improve water solubility compared to TBS-protected analogs, making it advantageous in drug design .
  • Conformational Rigidity : The azetidine ring’s smaller size versus pyrrolidine could reduce entropy penalties in target binding, enhancing specificity in biological systems .
  • Synthetic Utility : Unlike the fluorinated or methoxylated derivatives in and , the target’s sulfonyl group offers a handle for further functionalization (e.g., nucleophilic substitutions).

Biological Activity

3-((1-(Isopropylsulfonyl)azetidin-3-yl)oxy)pyridine is a heterocyclic compound characterized by a pyridine ring substituted with an azetidine moiety, which is further functionalized with an isopropylsulfonyl group. This unique structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The chemical formula for this compound is C11H16N2O3SC_{11}H_{16}N_{2}O_{3}S, and it has a molecular weight of approximately 256.32 g/mol. The compound's structure can be represented as follows:

InChI InChI 1S C11H16N2O3S c1 9 2 17 14 15 13 7 11 8 13 16 10 4 3 5 12 6 10 h3 6 9 11H 7 8H2 1 2H3\text{InChI }\text{InChI 1S C11H16N2O3S c1 9 2 17 14 15 13 7 11 8 13 16 10 4 3 5 12 6 10 h3 6 9 11H 7 8H2 1 2H3}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The isopropylsulfonyl group enhances the compound's binding affinity to certain enzymes or receptors, potentially modulating their activity. The azetidine and pyridine components contribute to the overall stability and reactivity of the compound.

Enzyme Interactions

Research indicates that compounds similar to this compound may exhibit significant interactions with various enzymes. For example, studies on related azetidine derivatives have shown their potential as inhibitors or modulators of enzymes involved in metabolic pathways .

Pharmacological Applications

The compound's unique structure positions it as a candidate for various therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties by inhibiting specific kinase activities associated with tumor growth .
  • Neuropharmacology : The interaction with neurotransmitter systems could indicate potential use in treating neurological disorders .
  • Anti-inflammatory Effects : Some studies have suggested that similar compounds may possess anti-inflammatory properties, making them candidates for further investigation in inflammatory diseases .

Case Studies and Research Findings

Recent research has focused on the synthesis and biological evaluation of related compounds. Notably:

  • A study published in ACS Medicinal Chemistry Letters explored the synthesis of azetidine-based compounds and their biological activities, demonstrating promising results in enzyme inhibition .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Enzyme InhibitionModulation of metabolic pathways,
Anticancer PropertiesInhibition of tumor growth ,
NeuropharmacologyPotential effects on neurotransmitter systems
Anti-inflammatoryReduction in inflammatory markers

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-((1-(Isopropylsulfonyl)azetidin-3-yl)oxy)pyridine, and how are intermediates characterized?

  • Methodology : Synthesis typically involves a multi-step process:

Azetidine Ring Preparation : Reacting isopropylsulfonyl chloride with azetidine in the presence of a base (e.g., triethylamine) to form 1-(isopropylsulfonyl)azetidine.

Coupling with Pyridine : The azetidine intermediate is then coupled with pyridine-3-ol under basic conditions (e.g., NaH or K₂CO₃ in DMF) via nucleophilic aromatic substitution or Mitsunobu reaction.

  • Characterization : Key intermediates are validated using 1^1H/13^13C NMR (to confirm sulfonyl group integration) and LC-MS (to verify molecular weight). Purity is assessed via HPLC with UV detection at 254 nm .

Q. Which functional groups in this compound are most reactive, and how do they influence solubility?

  • Key Groups :

  • Sulfonyl Group : Highly polar, enhances aqueous solubility but may reduce membrane permeability.
  • Azetidine-O-Pyridine Ether Linkage : Moderately polar; conformational rigidity from the azetidine ring affects binding to biological targets.
    • Solubility Optimization : Use co-solvents like DMSO (10-20% v/v) in aqueous buffers. LogP calculations (e.g., via ChemAxon) predict partitioning behavior, guiding solvent selection for in vitro assays .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Primary Methods :

  • NMR : 19^19F NMR (if fluorinated analogs are synthesized) and 1^1H NMR (to resolve pyridine and azetidine protons).
  • HRMS : High-resolution mass spectrometry confirms molecular formula (e.g., C₁₄H₁₉N₂O₃S).
  • FT-IR : Peaks at 1150–1300 cm⁻¹ (S=O stretching) and 1600 cm⁻¹ (C=N in pyridine) validate functional groups .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across different assays be resolved?

  • Approach :

Assay Validation : Compare results from orthogonal assays (e.g., SPR vs. fluorescence polarization for binding affinity).

Metabolic Stability : Test compound stability in liver microsomes (human/rat) to rule out rapid degradation.

Off-Target Screening : Use panels like Eurofins’ CEREP to identify non-specific interactions.

  • Example : Inconsistent IC₅₀ values in kinase inhibition assays may arise from ATP concentration variability; normalize results using staurosporine as a control .

Q. What strategies optimize the compound’s pharmacokinetic profile while retaining target affinity?

  • Structural Modifications :

  • Sulfonyl Group Replacement : Replace isopropylsulfonyl with trifluoromethanesulfonyl to enhance metabolic stability.
  • Pyridine Substitution : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position to improve membrane permeability.
    • In Vivo Testing : Administer modified analogs in rodent models (IV/PO routes) and measure AUC₀–24h and Cₘₐₓ. Adjust formulations using lipid nanoparticles for prolonged half-life .

Q. How does the azetidine ring’s conformation impact binding to biological targets?

  • Computational Analysis :

  • Perform molecular dynamics simulations (e.g., using GROMACS) to compare free-energy landscapes of azetidine vs. pyrrolidine analogs.
  • Key Finding : Azetidine’s smaller ring size (4-membered vs. 5-membered) reduces entropic penalty upon binding, enhancing affinity for rigid enzyme pockets (e.g., kinases) .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Process Chemistry Issues :

  • Intermediate Purification : Replace column chromatography with recrystallization (e.g., using ethyl acetate/hexane).
  • Yield Optimization : Use flow chemistry for the sulfonylation step to improve mixing and heat transfer.
    • Quality Control : Implement PAT (Process Analytical Technology) tools like inline FT-IR to monitor reaction progression .

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